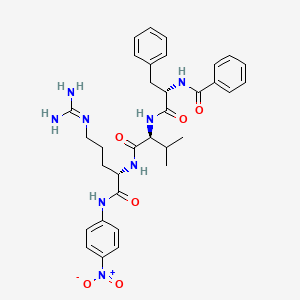

N-benzoyl-Phe-Val-Arg-p-nitroanilide

Description

Significance as a Chromogenic Peptide Substrate in Enzymology

N-benzoyl-Phe-Val-Arg-p-nitroanilide is a synthetic tripeptide derivative that serves as a chromogenic substrate for a variety of serine proteases, most notably trypsin and thrombin. forlabs.co.uk Its utility in enzymology stems from its ability to produce a quantifiable color change upon enzymatic cleavage. The compound itself is colorless, but when a protease cleaves the amide bond between the arginine residue and the p-nitroaniline group, it releases the yellow-colored p-nitroaniline molecule. nih.gov The rate of formation of this yellow product, which can be measured spectrophotometrically, is directly proportional to the activity of the protease under investigation. nih.gov This property allows for a continuous and straightforward assay of enzyme kinetics.

The peptide sequence, Phenylalanine-Valine-Arginine, is designed to mimic the natural recognition sites of certain proteases, thereby conferring a degree of specificity to the substrate. nih.gov This specificity is crucial for studying individual proteases within complex biological mixtures.

Historical Context of its Development and Foundational Utility in Biochemical Assays

The use of p-nitroanilide-based substrates in protease research has a rich history. The concept of using chromogenic substrates to assay proteolytic activity gained traction in the mid-20th century. A significant milestone was the first description of p-nitroanilides as protease substrates in 1962. These early substrates were simple amino acid derivatives, which, while effective, lacked the specificity required to distinguish between different proteases with similar catalytic mechanisms.

The 1970s saw a pivotal advancement with the development of peptide-based p-nitroanilide substrates. By incorporating short amino acid sequences, researchers could design substrates that were more selectively recognized and cleaved by specific proteases. This innovation was a crucial step in enhancing the precision of biochemical assays. A 1979 study detailed the synthesis of a new arginine derivative, N-benzyloxycarbonyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride, a compound structurally very similar to this compound. nih.gov This research demonstrated that extending the peptide chain significantly increased the substrate's susceptibility to cleavage by trypsin, highlighting the importance of the peptide sequence in substrate design. nih.gov These developments laid the groundwork for the widespread adoption of specific chromogenic substrates like this compound in routine biochemical assays.

Overview of its Role in Modern Protease Characterization and Mechanistic Investigations

In contemporary biochemistry, this compound remains a cornerstone for the characterization and mechanistic investigation of proteases. Its applications are diverse, ranging from the routine determination of enzyme concentrations to sophisticated studies of enzyme kinetics and inhibition.

One of the primary uses of this substrate is in determining the kinetic parameters of proteases, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters provide fundamental insights into the enzyme's affinity for the substrate and its catalytic efficiency. For instance, studies on the hydrolysis of various acyl-arginyl-p-nitroanilides by trypsin have utilized such substrates to elucidate the structural requirements for optimal substrate binding and catalysis. nih.gov

The following table presents kinetic parameters for the hydrolysis of different acyl-arginyl-p-nitroanilides by trypsin, illustrating how modifications to the peptide sequence affect the enzyme's activity.

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Benzoyl-Arg-pNA | 0.21 | 1.4 | 6,700 |

| Acetyl-Phe-Arg-pNA | 0.18 | 7.8 | 43,000 |

| Benzoyl-Pro-Arg-pNA | 0.25 | 1.8 | 7,200 |

| Data adapted from a 1985 study on the synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide. nih.gov |

Furthermore, this compound is extensively used in the screening and characterization of protease inhibitors. ebi.ac.uk By measuring the reduction in the rate of p-nitroaniline release in the presence of a potential inhibitor, researchers can quantify the inhibitor's potency (e.g., determining the IC50 or Ki value). This is a critical step in the development of new therapeutic agents that target proteases involved in disease.

Mechanistic studies also benefit from the use of this substrate. For example, by systematically altering the amino acid residues in the substrate, researchers can map the specificity of a protease's active site. nih.gov Additionally, the pH dependence of the hydrolysis of similar p-nitroanilide substrates has been used to investigate the roles of specific active site residues in the catalytic mechanism of trypsin. nih.govresearchgate.net

The following table lists some of the proteases that can be assayed using this compound and its common applications.

| Protease | Common Applications |

| Trypsin | Enzyme kinetics, inhibitor screening, specificity studies |

| Thrombin | Coagulation assays, inhibitor development |

| Reptilase | Fibrinogen cleavage assays |

| Fibrinolytic enzymes | Studies of clot dissolution |

| Information compiled from various sources. forlabs.co.uk |

Properties

Molecular Formula |

C33H40N8O6 |

|---|---|

Molecular Weight |

644.7 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |

InChI |

InChI=1S/C33H40N8O6/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |

InChI Key |

QQVNCBCBFNWLJX-KCHLEUMXSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications for Research Applications

Standard Synthetic Routes for Tripeptide Chromogenic Substrates

Amino Acid Protection Strategies (e.g., Carbobenzyloxy groups)

To prevent unwanted side reactions and polymerization during peptide synthesis, the reactive functional groups of the amino acids must be temporarily blocked using protecting groups. nih.govspringernature.com The α-amino group of an amino acid is a primary site for protection to control the direction of peptide bond formation. researchgate.net

One of the most established and widely used amino-protecting groups is the Benzyloxycarbonyl (Z), also known as Carbobenzyloxy (Cbz) group. creative-peptides.combachem.com The Cbz group is introduced by reacting the amino acid with benzyl (B1604629) chloroformate. chegg.com It is valued for its stability under various reaction conditions and the fact that Z-protected amino acids are often crystalline, which facilitates their handling and purification. creative-peptides.com A key advantage of the Cbz group is its resistance to racemization during the activation of the carboxyl group for peptide bond formation. creative-peptides.com The removal of the Cbz group is typically achieved under specific conditions such as catalytic hydrogenation (H2/Pd), or by using strong acids like hydrogen bromide in acetic acid (HBr/AcOH). creative-peptides.combachem.com

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | H2/Pd, HBr/AcOH, Na/liquid NH3 |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-chloride or Fmoc-OSu | Piperidine in DMF |

Peptide Bond Formation Techniques (e.g., Dicyclohexylcarbodiimide and N-Hydroxysuccinimide coupling)

The formation of the amide bond between two amino acids is the central step in peptide synthesis. This process requires the activation of the carboxyl group of one amino acid to make it susceptible to nucleophilic attack by the amino group of the other. rsc.org

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates peptide bond formation by acting as a dehydrating agent. aklectures.comcreative-peptides.com The reaction mechanism involves the carboxyl group of an N-protected amino acid reacting with DCC to form a highly reactive O-acylisourea intermediate. creative-peptides.com This intermediate then readily reacts with the amino group of a C-terminally protected amino acid to form the peptide bond. creative-peptides.com A byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be removed by filtration. creative-peptides.com

To improve reaction efficiency and suppress potential side reactions like racemization, DCC is often used in conjunction with additives such as N-Hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). rsc.orgacs.org The O-acylisourea intermediate can react with NHS to form an NHS ester. These esters are more stable than the O-acylisourea intermediate but still highly reactive towards amines, leading to cleaner and more efficient peptide coupling. acs.orgcreative-proteomics.com

| Coupling Reagent | Additive | Function | Key Byproduct |

| Dicyclohexylcarbodiimide (DCC) | - | Dehydrating agent, forms O-acylisourea intermediate | Dicyclohexylurea (DCU) |

| Dicyclohexylcarbodiimide (DCC) | N-Hydroxysuccinimide (NHS) | Forms a more stable active ester, reduces racemization | Dicyclohexylurea (DCU) |

N-Terminal Benzoylation and C-Terminal p-Nitroaniline Coupling

Once the tripeptide (Phe-Val-Arg) has been assembled, the terminal ends are modified to yield the final chromogenic substrate.

N-Terminal Benzoylation: The N-terminus of the peptide is acylated with a benzoyl group. This is typically achieved by reacting the deprotected N-terminal amino group of the tripeptide with benzoyl chloride. N-terminal acylation can serve to mimic the structure of a natural protein and can increase the stability of the peptide towards degradation by exopeptidases. jpt.com

C-Terminal p-Nitroaniline Coupling: The final step is the coupling of the C-terminal carboxyl group of the peptide with p-nitroaniline (pNA). This step is often challenging due to the low nucleophilicity of the amino group in p-nitroaniline, which is deactivated by the electron-withdrawing nitro group. nih.govnih.govnih.gov Direct acylation of p-nitroaniline using standard coupling methods like DCC often results in low yields. nih.govmaastrichtuniversity.nl More potent activating agents or alternative strategies are therefore required to achieve efficient coupling. maastrichtuniversity.nl The resulting p-nitroanilide bond is the scissile bond that is cleaved by the target protease, releasing the yellow chromophore p-nitroaniline, which can be quantified spectrophotometrically. nih.gov

Solid-Phase Synthesis Approaches for p-Nitroanilide Analogs

Solid-phase peptide synthesis (SPPS) offers an alternative to solution-phase methods, where the growing peptide chain is anchored to an insoluble resin support. peptide.com This approach simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing. peptide.com

Challenges in p-Nitroaniline Coupling

The synthesis of peptide-p-nitroanilides via SPPS presents several technical challenges. The primary difficulty remains the poor nucleophilicity of the p-nitroaniline amino group. nih.gov This makes the direct coupling of a resin-bound peptide with p-nitroaniline inefficient. nih.govnih.gov Additionally, the poor solubility of some p-nitroanilide intermediates can complicate the synthesis process. nih.gov Traditional coupling methods used in solution-phase synthesis, such as DCC, azide, or active ester methods, are often not effective for this purpose. nih.gov

Alternative Chromophoric Moiety Integration (e.g., 5-amino-2-nitrobenzoic acid)

To overcome the challenges associated with direct p-nitroaniline coupling, researchers have developed methods using p-nitroanilide analogs that are more amenable to solid-phase synthesis. nih.gov One such strategy involves the use of 5-amino-2-nitrobenzoic acid (ANB). nih.govnih.govresearchgate.net

Derivatization Strategies for Enhanced Research Utility (e.g., ester derivatives for sensitivity)

To augment the research utility of N-benzoyl-Phe-Val-Arg-p-nitroanilide, particularly to enhance the sensitivity of protease assays, various derivatization strategies can be employed. These modifications typically focus on replacing the chromogenic p-nitroanilide (pNA) moiety with a more sensitive reporter group, such as a fluorophore. While the concept of ester derivatives for enhancing sensitivity is a known strategy for certain classes of compounds, for peptide-based protease substrates, the primary approach involves the use of fluorogenic leaving groups.

One of the most common strategies is the replacement of the p-nitroanilide group with a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC). This results in a fluorogenic substrate, which upon enzymatic cleavage, releases the highly fluorescent AMC molecule. The fluorescence emitted is directly proportional to the rate of substrate hydrolysis and can be detected with much higher sensitivity than the color change of pNA. For instance, while p-nitroaniline has a molar extinction coefficient (ε) of 8800 L·mol⁻¹·cm⁻¹ at 410 nm, the quantum yield of fluorescence from AMC allows for detection at much lower concentrations. clinicaltrialsarena.com A comparison of kinetic parameters for thrombin acting on substrates with AMC and a related fluorophore, 7-amino-4-carbamoylmethylcoumarin (ACC), demonstrates the utility of these fluorogenic reporters. nih.gov The ACC fluorophore, in particular, offers an approximately three-fold higher fluorescence yield than AMC, permitting a reduction in both enzyme and substrate concentrations in assays. clinicaltrialsarena.comnih.gov

Another powerful derivatization strategy involves the use of rhodamine-based compounds as the fluorogenic leaving group. For example, a substrate such as bis-(N-benzyloxycarbonyl-L-argininamido)Rhodamine has been synthesized and shown to be a highly sensitive substrate for serine proteases like trypsin and thrombin. nih.govnih.gov Upon enzymatic cleavage of one of the amide bonds, the non-fluorescent bisamide is converted into a highly fluorescent monoamide product. nih.govnih.gov Comparative studies have shown that rhodamine-based substrates can exhibit a 50- to 300-fold increase in sensitivity compared to their AMC-based counterparts. nih.govnih.gov

The choice of derivatization strategy and the specific fluorophore can significantly impact the kinetic parameters of the enzymatic reaction. The introduction of different donor-acceptor pairs in internally quenched fluorescent substrates has been shown to affect the affinity (Kₘ) and catalytic rate (kₖₐₜ) of the enzyme for the substrate. nih.gov Therefore, the selection of a derivatization strategy should be carefully considered based on the specific enzyme being studied and the required sensitivity of the assay.

Table 1: Comparison of Reporter Groups for Peptide-Based Protease Substrates

| Reporter Group | Type | Detection Method | Relative Sensitivity | Key Advantages |

| p-Nitroanilide (pNA) | Chromogenic | Spectrophotometry (Absorbance at ~405 nm) | Standard | Simple, cost-effective, widely used. |

| 7-Amino-4-methylcoumarin (AMC) | Fluorogenic | Fluorometry (Ex: ~365 nm, Em: ~440 nm) | High | Increased sensitivity over chromogenic substrates. |

| 7-Amino-4-carbamoylmethylcoumarin (ACC) | Fluorogenic | Fluorometry (Ex: ~350 nm, Em: ~450 nm) | Very High | ~3-fold higher quantum yield than AMC, allowing for lower assay concentrations. clinicaltrialsarena.comnih.gov |

| Rhodamine | Fluorogenic | Fluorometry (Ex/Em in the visible range) | Extremely High | 50-300 fold more sensitive than AMC-based substrates for some proteases. nih.govnih.gov |

This table provides a general comparison. Actual performance may vary depending on the specific enzyme, substrate sequence, and assay conditions.

Enzymatic Hydrolysis Mechanisms and Cleavage Kinetics

General Principles of Proteolytic Cleavage by Serine Proteases

Serine proteases are a ubiquitous class of enzymes that cleave peptide bonds in proteins and peptides. wikipedia.org Their catalytic activity relies on a highly conserved set of three amino acid residues in the active site, known as the catalytic triad (B1167595). youtube.comlibretexts.org This triad typically consists of serine (Ser), histidine (His), and aspartate (Asp) residues. gonzaga.edunih.gov These residues work in concert to perform nucleophilic catalysis. wikipedia.org

The mechanism begins with the aspartate residue hydrogen-bonding to the histidine, which increases the basicity of the histidine's imidazole (B134444) ring. wikipedia.org This allows the histidine to act as a powerful general base, abstracting a proton from the hydroxyl group of the serine residue. wikipedia.orgresearchgate.net This process activates the serine, transforming its hydroxyl group into a potent nucleophile. wikipedia.orgwikipedia.org

Acylation: The activated serine nucleophile attacks the carbonyl carbon of the scissile peptide bond in the substrate. This leads to the formation of a covalent acyl-enzyme intermediate, and the first part of the substrate (the leaving group) is released. libretexts.orgresearchgate.net

Deacylation: A water molecule enters the active site and is activated by the histidine residue, which now acts as a general base. The resulting hydroxide (B78521) ion attacks the acyl-enzyme intermediate, cleaving the covalent bond and releasing the second part of the substrate. This regenerates the free enzyme, ready for another catalytic cycle. youtube.comlibretexts.org

This catalytic mechanism is a hallmark of many crucial biological processes, including digestion, blood coagulation, and immunity. nih.gov The specificity of different serine proteases is determined by the composition of their substrate-binding pocket (the S1 pocket), which recognizes and binds specific amino acid side chains of the substrate. libretexts.orgnih.gov

Specific Hydrolysis of the Arginine-p-nitroaniline Peptide Bond

N-benzoyl-Phe-Val-Arg-p-nitroanilide is a synthetic substrate designed to mimic the natural substrates of trypsin-like serine proteases. These enzymes, such as trypsin itself, exhibit a strong preference for cleaving peptide bonds on the carboxyl side of positively charged amino acids like arginine (Arg) or lysine (B10760008) (Lys). nih.govunc.edu In the case of this compound, the scissile bond is the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety. nih.gov

The hydrolysis of this bond releases p-nitroaniline, a chromogenic molecule that is yellow in color and can be quantified spectrophotometrically. nih.gov This property makes this compound an excellent tool for continuously monitoring enzyme activity in real-time. nih.gov The rate of p-nitroaniline release is directly proportional to the rate of enzymatic hydrolysis.

The kinetics of this cleavage can be described by the Michaelis-Menten model. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. While specific values for this compound can vary with experimental conditions, data from analogous substrates demonstrate the efficiency of tryptic hydrolysis.

| Substrate | Km (M) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Enzyme | Conditions |

|---|---|---|---|---|---|

| Nα-Benzoyl-L-arginine p-nitroanilide (Bz-Arg-pNA) | 1.56 x 10⁻⁵ | 0.081 | 5,192 | Bovine Trypsin | pH 8.2 |

| N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pna) | Dependent on pH | Dependent on pH | Maximal at alkaline pH | Trypsin | 25 °C |

Data adapted from multiple sources for illustrative purposes. nih.govacs.org

The phenylalanine (Phe) at the P3 position and the valine (Val) at the P2 position also contribute to the binding and recognition by the enzyme, with studies on similar substrates indicating that these interactions can favorably influence the kinetic parameters. nih.gov

Molecular Mechanism of Enzymatic Action: Formation of the Tetrahedral Intermediate

The cleavage of the arginine-p-nitroaniline bond proceeds through the formation of a transient, high-energy state known as the tetrahedral intermediate. acs.orgacs.org This step is central to the catalytic efficiency of serine proteases. ucd.ie

The detailed molecular mechanism is as follows:

Nucleophilic Attack: Following substrate binding, the catalytic triad facilitates the activation of Ser-195 (chymotrypsin numbering). gonzaga.edu The highly nucleophilic oxygen of the serine side chain attacks the electrophilic carbonyl carbon of the arginine residue in the this compound substrate. wikipedia.orgyoutube.com

Formation of the Tetrahedral Intermediate: This attack breaks the carbonyl double bond, and the carbon atom transitions from a planar sp² hybridization to a tetrahedral sp³ hybridization. libretexts.org The result is a tetrahedral intermediate, where the carbonyl oxygen now carries a negative charge, forming an oxyanion. researchgate.netacs.org

Stabilization by the Oxyanion Hole: This negatively charged oxyanion is unstable. The enzyme stabilizes it within a specific site called the "oxyanion hole". researchgate.netnih.gov This hole is formed by the backbone amide hydrogens of conserved glycine (B1666218) and serine residues, which form hydrogen bonds with the oxyanion, stabilizing the transition state and lowering the activation energy of the reaction. wikipedia.orgresearchgate.net

Collapse of the Intermediate: The tetrahedral intermediate is short-lived. The His-57 residue, which had previously accepted a proton from Ser-195, now acts as a general acid and donates this proton to the nitrogen atom of the p-nitroaniline leaving group. acs.orgucd.ie This facilitates the cleavage of the C-N bond. The intermediate collapses, reforming the carbonyl double bond and creating a covalent acyl-enzyme intermediate, while the first product, p-nitroaniline, is released. acs.org

The subsequent deacylation phase, involving the hydrolysis of the acyl-enzyme intermediate by a water molecule, also proceeds through the formation of a second tetrahedral intermediate to release the N-benzoyl-Phe-Val-Arg peptide and regenerate the active enzyme. libretexts.org

Enzyme Substrate Recognition and Specificity Profiling

Conformational Determinants for Active Site Binding and Substrate Optimization

The efficacy of N-benzoyl-Phe-Val-Arg-p-nitroanilide as an enzyme substrate is fundamentally linked to its three-dimensional structure, which allows it to fit snugly into the active site of target proteases. The interaction is governed by the specific amino acid side chains of the substrate, designated P1, P2, and P3, which bind to corresponding subsites on the enzyme, known as S1, S2, and S3.

P1 Residue: The arginine (Arg) at the P1 position is the primary determinant for the substrate's specificity, targeting trypsin-like serine proteases. The positively charged guanidinium (B1211019) group of the arginine side chain forms a strong ionic bond with a negatively charged aspartate residue (Asp189) located at the bottom of the enzyme's S1 specificity pocket. researchgate.netacs.org This interaction anchors the substrate in the correct orientation for the catalytic machinery to cleave the adjacent peptide bond.

P2 and P3 Residues: The valine (Val) at the P2 position and phenylalanine (Phe) at the P3 position provide additional points of contact with the enzyme's S2 and S3 subsites. These interactions, primarily hydrophobic, increase the binding affinity and stability of the enzyme-substrate complex. Studies on various synthetic substrates have shown that extending the peptide chain from a single P1 residue to a tripeptide significantly enhances the rate of hydrolysis by enzymes like trypsin. nih.gov The presence of a hydrophobic amino acid like Phenylalanine at the P3 position has been shown to have a favorable effect on tryptic hydrolysis. nih.gov This indicates that the Phe-Val sequence helps to optimally position the P1-Arg in the active site, thereby optimizing the substrate for cleavage.

Specificity for Thrombin and Key Coagulation Enzymes (e.g., Reptilase, Batroxobin)

This compound is a recognized substrate for thrombin and several thrombin-like enzymes found in snake venom, such as reptilase and batroxobin. forlabs.co.uksigmaaldrich.comsigmaaldrich.comforlabs.co.uk

Thrombin, a key enzyme in the blood coagulation cascade, cleaves this substrate, although its efficiency is moderate compared to other specifically designed thrombin substrates. nih.gov This is because thrombin exhibits a strong preference for a proline residue at the P2 position, which is occupied by valine in this compound. nih.govnih.gov

However, for certain thrombin-like enzymes, this substrate is highly effective. For instance, the serine protease Russelobin, isolated from the venom of the Russell's viper, shows a marked preference for this compound over other chromogenic substrates. unco.edu The kinetic parameters for this interaction have been determined, highlighting its utility in characterizing such enzymes. unco.edu It has also been used to measure the activity of both recombinant and native batroxobin. sigmaaldrich.comsigmaaldrich.com

| Parameter | Value |

|---|---|

| Km (Michaelis constant) | 66.7 ± 1.3 µM |

| Vmax (Maximum velocity) | 100 ± 6.0 µmol pNA/min/mg protein |

| kcat (Catalytic constant) | 858 ± 4.9 s⁻¹ |

Specificity for Trypsin and Trypsin-Like Serine Proteases

The compound is widely used as a substrate for trypsin and a variety of trypsin-like enzymes. forlabs.co.uksigmaaldrich.comebi.ac.uk Trypsin's primary specificity is for cleavage at the carboxyl side of arginine or lysine (B10760008) residues, making the P1-Arg of this substrate an ideal recognition site. acs.org

Research has demonstrated that the hydrolysis of a substrate with the Phe-Val-Arg sequence by trypsin is significantly more rapid than that of simpler substrates containing only a P1 arginine. nih.gov This underscores the contribution of the P2 and P3 residues to efficient binding and catalysis. Beyond trypsin, the substrate is also cleaved by other trypsin-like proteases, including plasmin and the fibrinolytic enzyme aprE2. sigmaaldrich.comnih.gov

Interaction with Other Proteolytic Enzymes (e.g., Metalloproteases, Oligopeptidase B, Bromelain)

The specificity of this compound is largely confined to trypsin-like serine proteases. Its design, centered around a P1 arginine, does not align with the substrate preferences of other major protease classes.

Metalloproteases: These enzymes typically utilize a metal ion (often zinc) in their active site and often recognize hydrophobic residues. There is no evidence in the reviewed literature to suggest this compound is a substrate for metalloproteases.

Oligopeptidase B: While Oligopeptidase B is a serine protease that cleaves after basic residues, its substrate binding pocket has different requirements, often preferring dibasic substrates (e.g., Arg-Arg). nih.gov There are no reports indicating this compound is a substrate for Oligopeptidase B.

Cysteine Proteases (e.g., Bromelain (B1164189), Papain): These enzymes, such as bromelain and papain, utilize a cysteine residue in their catalytic mechanism and have different substrate specificities, often preferring hydrophobic residues at the P2 position. nih.gov The literature does not support the use of this compound as a substrate for these enzymes.

Furthermore, the substrate's selectivity even within the serine protease family is highlighted by its insensitivity to Factor Xa, another key enzyme in the coagulation cascade. nih.gov

Influence of the P1 Residue and Tripeptide Sequence (Phe-Val-Arg) on Enzyme Selectivity

The selectivity of this compound is a direct consequence of its tripeptide sequence and the N-terminal blocking group, which interact with the enzyme's subsites from S1 to S4.

The P1 Arginine is the most critical element for targeting trypsin-like enzymes, fitting into the deep, negatively charged S1 pocket. researchgate.netpurdue.edu This interaction is the primary basis for the substrate's specificity.

The Phe-Val-Arg tripeptide sequence fine-tunes this specificity and modulates the rate of catalysis. While the P1-Arg ensures binding to the correct class of proteases, the P2-Val and P3-Phe residues determine the degree of affinity and the catalytic efficiency for specific enzymes within that class. For thrombin, the P3-Phe residue is favorable as thrombin prefers apolar amino acids at this position. nih.govnih.gov However, the P2-Val is suboptimal, as thrombin's S2 subsite has a strong preference for proline. nih.gov This structural mismatch explains why this compound is hydrolyzed by thrombin, but less efficiently than substrates containing the optimal Pro-Arg sequence at P2-P1. nih.gov

For trypsin, the Phenylalanine at the P3 position has been shown to have a clear favorable effect on hydrolysis rates. nih.gov The presence of the extended peptide sequence allows for more extensive contacts within the enzyme's active site cleft, leading to more efficient catalysis compared to single-residue arginine substrates. nih.gov

| Substrate Position | This compound Residue | Optimal Residue for Thrombin nih.govnih.gov | Compatibility |

|---|---|---|---|

| P3 | Phenylalanine (apolar) | Apolar/Hydrophobic Amino Acid | Compatible |

| P2 | Valine | Proline | Suboptimal |

| P1 | Arginine | Arginine | Compatible |

Quantitative Kinetic Characterization in Enzymological Studies

Michaelis-Menten Kinetics and Deviations in Substrate Concentration Ranges

The enzymatic hydrolysis of N-benzoyl-Phe-Val-Arg-p-nitroanilide and similar chromogenic substrates generally adheres to the Michaelis-Menten model, which describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). nih.govresearchgate.netwustl.edu This model is foundational for determining key kinetic parameters. For instance, studies on human and bovine α-thrombins demonstrate classic Michaelis-Menten kinetics when using tripeptide p-nitroanilide substrates. nih.gov

However, deviations from this ideal kinetic behavior can occur under specific conditions. At high concentrations of the substrate, issues such as limited solubility can lead to fluctuations in enzyme activity and the formation of precipitates, causing deviations from the expected Michaelis-Menten curve. nih.gov In some experimental systems, the presence of other molecules can induce more complex kinetic profiles. For example, in the presence of alginate, the trypsin-catalyzed hydrolysis of a similar substrate, L-BAPNA, exhibits substrate inhibition at high concentrations at room temperature. At 37°C, the kinetics shift to a sigmoidal curve, which is indicative of allosteric behavior where the substrate itself acts as an effector molecule. researchgate.net Another study observed substrate activation behavior during the tryptic hydrolysis of Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide at substrate concentrations exceeding 0.5 mM. nih.gov

Determination of Fundamental Kinetic Parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ)

Kinetic parameters for the hydrolysis of chromogenic substrates by various proteases have been extensively documented. For example, kinetic studies with different forms of thrombin and the substrate S-2238 (D-Phe-Pip-Arg-pNA) have yielded specific Kₘ and k꜀ₐₜ values that highlight differences in their catalytic activities. nih.gov Similarly, the Kₘ and Vₘₐₓ for trypsin hydrolysis of BAPNA have been determined, with one study reporting values of 1.62 ± 0.55 x 10⁻⁴ M and 1.62 ± 0.46 µM/h, respectively. researchgate.net

Table 1: Kinetic Parameters for Various Proteases with Chromogenic Substrates

| Enzyme | Substrate | Kₘ | Vₘₐₓ | k꜀ₐₜ | Catalytic Efficiency (k꜀ₐₜ/Kₘ) |

|---|---|---|---|---|---|

| Trypsin | This compound | 266.0 µM | 0.0005893 OD₄₁₀nm/Sec | - | - |

| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 µM | - | 127 ± 8 s⁻¹ | 3.04 x 10⁷ M⁻¹s⁻¹ |

| Bovine α-thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 µM | - | 100 ± 1 s⁻¹ | 2.77 x 10⁷ M⁻¹s⁻¹ |

| Human γ-thrombin | Tos-Gly-Pro-Arg-pNA | 14.3 ± 2.4 µM | - | 160 ± 9 s⁻¹ | 1.12 x 10⁷ M⁻¹s⁻¹ |

| Bovine β-thrombin | Tos-Gly-Pro-Arg-pNA | 14.4 ± 2.2 µM | - | 124 ± 6 s⁻¹ | 8.61 x 10⁶ M⁻¹s⁻¹ |

Note: Data is compiled from multiple sources and experimental conditions may vary. researchgate.netnih.govnih.gov

Influence of Environmental Factors on Enzymatic Activity (e.g., pH, Temperature)

The enzymatic activity of proteases using this compound is highly dependent on environmental factors such as pH and temperature. Each enzyme exhibits optimal activity within a specific pH and temperature range. For the trypsin-catalyzed hydrolysis of a similar substrate, Nα-benzoyl-arginine-p-nitroanilide (BApNA), the optimal pH and temperature were found to be 8.0 and 40°C, respectively. acs.orgresearchgate.net

The pH profile of an enzyme provides insights into the ionization states of critical amino acid residues within the active site. For instance, the pH dependence of trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine p-nitroanilide revealed that the catalytic efficiency (k꜀ₐₜ/Kₘ) is maximal at alkaline pH and is dependent on the pKa values of the active site histidine-57 (pKa ≈ 6.75) and aspartate-189 (pKa ≈ 4.10). researchgate.net Protonation of either of these residues leads to a loss of catalytic activity. researchgate.net Similarly, studies on urokinase with a different chromogenic substrate identified a single ionizing group with a pK of 7.15 at 25°C that affects the reaction. nih.gov

Temperature influences enzymatic reactions by affecting the kinetic energy of both the enzyme and substrate molecules. As temperature increases, the reaction rate generally increases up to an optimal point. Beyond this temperature, the enzyme begins to denature, leading to a rapid loss of activity. For example, the hydrolysis of L-BAPNA by trypsin shows a higher Vₘₐₓ at 37°C (82 mM min⁻¹) compared to room temperature (40 mM min⁻¹). researchgate.net

Table 2: Effect of Temperature on Trypsin Kinetics with L-BAPNA

| Temperature | Kₘ | Vₘₐₓ |

|---|---|---|

| Room Temperature | 0.3 mM | 40 mM min⁻¹ |

Data from a study on trypsin-catalyzed hydrolysis of L-BAPNA. researchgate.net

Comparative Kinetic Analysis with Enzyme Variants and Inhibitors

This compound and related substrates are invaluable for comparative studies of different enzyme variants and for characterizing the mechanism of enzyme inhibitors. By comparing the kinetic parameters of different forms of an enzyme, researchers can gain insights into structure-function relationships. A study comparing human and bovine α-thrombins with their respective degradation products (γ- and β-thrombins) using chromogenic substrates revealed significant differences in their Kₘ and k꜀ₐₜ values, reflecting alterations in their catalytic sites. nih.gov

This substrate is also widely used in inhibitor screening and characterization. ebi.ac.uk The type of inhibition (e.g., competitive, non-competitive, or mixed) can be determined by analyzing the changes in Kₘ and Vₘₐₓ in the presence of the inhibitor. For example, the inhibition of immobilized trypsin by benzamidine was studied using N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA). The results indicated competitive inhibition, where the Kₘ value was affected by the inhibitor concentration, but the Vₘₐₓ remained unchanged. nih.gov In another study, the effects of various organic solvents on papain-catalyzed hydrolysis of BAPNA were investigated, showing that methanol and ethanol increased the Kₘ value with little change in Vₘₐₓ, while acetonitrile acted as a reversible mixed-competitive inhibitor. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-nitroanilide |

| L-BAPNA (Nα-benzoyl-L-arginine p-nitroanilide) |

| Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide |

| S-2238 (D-Phe-Pip-Arg-pNA) |

| Tos-Gly-Pro-Arg-pNA |

| N-α-benzyloxycarbonyl-l-lysine p-nitroanilide |

| N-alpha-benzoyl-DL-arginine-p-nitroanilide (BAPNA) |

| Benzamidine |

| Methanol |

| Ethanol |

Methodological Frameworks for Protease Activity Assays

Spectrophotometric Detection of p-Nitroaniline Release (at 405 nm or 410 nm)

The enzymatic hydrolysis of the colorless substrate N-benzoyl-Phe-Val-Arg-p-nitroanilide yields the peptide N-benzoyl-Phe-Val-Arg and the yellow-colored compound p-nitroaniline. researchgate.net The released p-nitroaniline has a distinct absorbance maximum, allowing for its quantification. The rate of p-nitroaniline formation is directly proportional to the protease activity under specific conditions.

This colorimetric analysis is typically performed by monitoring the increase in absorbance at either 405 nm or 410 nm. nih.govtaylorandfrancis.com The choice between these wavelengths is often dependent on the specific spectrophotometer and the composition of the assay buffer. The molar extinction coefficient for p-nitroaniline at 410 nm is approximately 8,800 L·mol⁻¹·cm⁻¹, a value critical for converting the rate of absorbance change into the rate of product formation. nih.gov

It is important to note that the absorption spectrum of p-nitroaniline can be influenced by the chemical environment. nih.govchemrxiv.org Factors such as ionic strength and the presence of additives like polyethylene (B3416737) glycol can cause a red-shift in the absorption spectrum. nih.gov This shift can alter the extinction coefficient at a fixed wavelength, potentially introducing errors in the calculation of enzyme activity. Therefore, careful consideration of the assay buffer composition is essential for accurate and reproducible results.

| Parameter | Value | Wavelengths for Detection | Source(s) |

| Product Detected | p-Nitroaniline (pNA) | 405 nm or 410 nm | , nih.gov |

| Principle of Detection | Colorimetric (yellow product) | Continuous Spectrophotometric Rate Determination | , researchgate.net |

| Molar Extinction Coefficient (ε) of pNA | ~8,800 L·mol⁻¹·cm⁻¹ | at 410 nm | nih.gov |

| Factors Affecting Spectrum | Ionic strength, additives (e.g., polyethylene glycol) | Can cause spectral shifts | nih.gov |

Standardization and Optimization of Assay Conditions

The reliability of protease activity measurements using this compound hinges on the careful standardization and optimization of assay conditions. Key parameters that must be controlled include pH, temperature, substrate concentration, and buffer composition. researchgate.netresearchgate.net

Assay Conditions:

pH: The optimal pH for many trypsin-like enzymes is in the slightly alkaline range, typically between 7.8 and 8.3. elastin.com Tris-HCl is a commonly used buffer for maintaining the desired pH. researchgate.netelastin.com

Temperature: Assays are often conducted at a constant temperature, such as 25°C or 37°C, which should be maintained using a thermostatted spectrophotometer. nih.govelastin.com

Substrate Solubility and Concentration: this compound has limited solubility in aqueous solutions. researchgate.net Organic solvents like dimethyl sulfoxide (B87167) (DMSO) or 1-methyl-2-pyrrolidone are often used to prepare concentrated stock solutions, which are then diluted into the aqueous assay buffer. researchgate.netelastin.com It is critical to ensure the complete solubilization of the substrate, sometimes requiring gentle heating, as undissolved substrate can lead to inaccurate results. The final substrate concentration should be carefully chosen, often around the Michaelis constant (Kₘ) value, to ensure the reaction rate is sensitive to enzyme concentration.

Buffer Components: Additives such as calcium chloride may be included in the buffer, as Ca²⁺ ions can be essential for the stability and activity of certain proteases like trypsin.

Optimization studies often employ methodologies like Response Surface Modeling (RSM) to evaluate the combined effects of multiple factors (e.g., pH, temperature, substrate concentration) to identify the true optimal conditions for enzyme activity. researchgate.net For assay validation, it is crucial that the rate of absorbance change falls within a specific linear range; for example, a ΔA405nm of 0.08 - 0.12 per minute may be required to minimize variance.

| Parameter | Typical Condition/Consideration | Rationale | Source(s) |

| pH | 7.8 - 8.3 | Optimal activity for many trypsin-like proteases. | , elastin.com |

| Temperature | 25°C or 37°C (constant) | Enzyme activity is highly temperature-dependent. | , nih.gov |

| Buffer System | Tris-HCl, Triethanolamine | Maintain stable pH. | , elastin.com |

| Additives | Calcium Chloride (e.g., 11-20 mM) | Required for stability/activity of some proteases. | |

| Substrate Solvent | DMSO, 1-methyl-2-pyrrolidone | To overcome poor aqueous solubility of the substrate. | researchgate.net, elastin.com |

| Validation | Ensure ∆A/min is in a linear range (e.g., 0.08-0.12) | To ensure assay validity and reduce variance. |

Integration into High-Throughput Screening Methodologies for Enzyme Activity

The straightforward, colorimetric nature of the this compound assay makes it highly suitable for adaptation to high-throughput screening (HTS) formats. HTS is a critical tool in drug discovery for identifying enzyme inhibitors from large chemical libraries. nih.govnih.gov

The assay can be readily miniaturized into 96-well or 384-well microtiter plates, allowing for the simultaneous testing of thousands of compounds. researchgate.net In this format, the enzyme, substrate, and test compounds are dispensed into the wells, and the rate of p-nitroaniline production is monitored over time using a microplate reader. The simplicity of the absorbance measurement allows for rapid data acquisition.

Experimental design methodologies, such as D-optimal designs, are employed to efficiently plan and execute HTS experiments, determining the optimal number of parallel runs that can be performed on a microtiter plate. researchgate.net The robustness and reproducibility of the assay are critical for HTS, and quality control parameters are rigorously monitored. This integration allows for the efficient identification of potential protease inhibitors, which can then be subjected to further characterization. nih.gov

Enhanced Detection Systems (e.g., Fluorescence-Based Amplification)

While spectrophotometric detection is robust and widely used, its sensitivity can be a limitation, especially when working with low enzyme or substrate concentrations. nih.gov To overcome this, more sensitive, fluorescence-based detection systems have been developed.

One innovative approach involves a "turn-on" fluorescence sensor system. nih.gov This method utilizes a fluorescent conjugated polyelectrolyte (CPE) that is electrostatically complexed with the positively charged peptide substrate (this compound). In this complexed state, the p-nitroanilide moiety acts as a quencher, suppressing the fluorescence of the CPE. Upon enzymatic cleavage of the substrate, the p-nitroanilide quencher is released, disrupting the complex and restoring the CPE's fluorescence. This results in a significant increase in fluorescence intensity, providing an amplified signal of enzyme activity that is far more sensitive than traditional absorbance measurements. nih.gov

Other advanced methods include the development of fluorescence capillary imprinted sensors designed for the highly sensitive and selective detection of the p-nitroaniline product itself. rsc.org These systems can achieve detection limits in the nanomolar range. Furthermore, fluorometric sensing using nanoparticles, where the fluorescence of the nanoparticles is quenched by p-nitroaniline, has also been explored, demonstrating the potential for even lower limits of detection. mdpi.com These enhanced systems enable the study of enzyme kinetics and inhibition at much lower concentrations than are feasible with standard spectrophotometry.

| Detection System | Principle | Advantage | Source(s) |

| Spectrophotometry | Measures absorbance of p-nitroaniline at 405/410 nm. | Simple, robust, widely available. | , researchgate.net |

| Fluorescence Amplification (CPE) | Enzymatic release of a pNA quencher from a fluorescent polyelectrolyte complex restores fluorescence. | "Turn-on" signal, significantly higher sensitivity than absorbance. | nih.gov |

| Fluorescence Capillary Sensor | A molecularly imprinted polymer in a capillary specifically binds and detects pNA via fluorescence. | High selectivity and sensitivity for the product. | rsc.org |

| Nanoparticle Fluorometric Sensing | Fluorescence of nanoparticles is quenched upon interaction with p-nitroaniline. | High sensitivity with a low limit of detection. | mdpi.com |

Applications in Investigations of Specific Protease Systems

Research on Thrombin Activity, Prothrombin Activation, and Coagulation Cascade Components

The coagulation cascade is a complex series of protease activations essential for hemostasis. nih.gov A key enzyme in this process is thrombin, a serine protease that converts fibrinogen to fibrin, leading to the formation of a blood clot. nih.govsigmaaldrich.com N-benzoyl-Phe-Val-Arg-p-nitroanilide serves as a specific substrate for thrombin, allowing for precise measurement of its enzymatic activity.

In research settings, this substrate is used to:

Determine Thrombin Kinetics: Researchers can calculate key kinetic parameters such as the Michaelis constant (Km) and catalytic rate (kcat) for thrombin under various conditions. While specific data for this compound is highly dependent on assay conditions, studies on similar substrates highlight the type of data generated. For instance, kinetic parameters for other thrombin substrates have been well-documented, providing a baseline for comparative studies. nih.gov

Evaluate Thrombin Inhibition: The substrate is crucial for assessing the efficacy of potential anticoagulant drugs. By measuring the rate of p-nitroanilide release in the presence and absence of an inhibitor, a compound's inhibitory constant (Ki) can be determined. researchgate.net

Study Prothrombin Activation: The activation of the zymogen prothrombin to thrombin is a critical step in coagulation. Assays using this compound can quantify the rate of thrombin generation, providing insights into the factors that regulate this conversion. The entire coagulation process is an intricate network of interactions, and understanding each component is vital. nih.gov

Table 1: Example Kinetic Parameters of Different Chromogenic Substrates with Human α-Thrombin This table illustrates the type of data obtained using chromogenic substrates in thrombin research. Parameters for this compound would be determined in a similar fashion.

| Substrate | Km (μM) | kcat (s⁻¹) | Source |

|---|---|---|---|

| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | 4.18 | 127 | nih.gov |

| D-Phe-Pip-Arg-pNA (S-2238) | 1.33 | 91.4 | nih.gov |

Studies on Trypsin and Related Pancreatic Protease Function

Trypsin, a serine protease synthesized in the pancreas, plays a fundamental role in protein digestion. nih.gov It is secreted as the inactive zymogen, trypsinogen, and becomes activated in the small intestine. nih.gov this compound is a well-established substrate for assaying trypsin and trypsin-like enzymes. ebi.ac.uk

Key research applications include:

Quantifying Pancreatic Output: Measuring trypsin activity in pancreatic juice provides a direct indication of the organ's exocrine function. nih.gov

Inhibitor Screening: The substrate is used in high-throughput screening to identify and characterize new trypsin inhibitors, which have therapeutic potential in conditions like pancreatitis. ebi.ac.uk

Investigating Enzyme Mechanism: By studying the pH dependence of the hydrolysis of related substrates, researchers can elucidate the roles of active site residues, such as histidine and aspartate, in the catalytic mechanism of trypsin. researchgate.net While some studies utilize similar substrates like Nα-benzoyl-L-arginine p-nitroanilide (BAPNA), the underlying principles of the chromogenic assay remain the same.

Characterization of Microbial Proteases

Microorganisms produce a vast array of proteases that are involved in nutrient acquisition, host invasion, and other biological processes. This compound is instrumental in identifying and characterizing microbial proteases with trypsin-like specificity.

Bacillus licheniformis : This bacterium is known for producing robust serine proteases, such as subtilisin, which are used in various industrial applications, including detergents. nih.govcreative-enzymes.comresearchgate.net Characterization of these enzymes involves using a panel of substrates to determine their cleavage preferences. This compound is used to detect trypsin-like activity, helping to distinguish between different protease families produced by the organism. frontiersin.org

Metarhizium anisopliae : This entomopathogenic fungus produces cuticle-degrading proteases to facilitate infection of insect hosts. nih.gov Research has identified a trypsin-like protease, designated Pr2, whose activity can be specifically assayed using this compound. nih.gov This allows for the study of the enzyme's role in fungal virulence.

Serratia proteamaculans : As a bacterium with diverse metabolic capabilities, S. proteamaculans produces various extracellular enzymes. frontiersin.orgfrontiersin.org While it is known for its serralysin-type metalloproteases, characterizing its full proteolytic profile involves screening for different activities. mdpi.com this compound is a suitable substrate for detecting any secreted trypsin-like serine proteases.

Paecilomyces fumosoroseus : Similar to Metarhizium, this fungus is an insect pathogen. semanticscholar.org Studies have used this compound to measure the activity of a trypsin-like protease (Pr2) in different fungal isolates. nih.gov This research has linked the levels of Pr2 activity to the virulence of the fungus against insect pests like whiteflies, suggesting the enzyme is a key factor in its pathogenic mechanism. nih.gov

Table 2: Use of this compound in Microbial Protease Research

| Microorganism | Protease Target | Research Finding | Source |

|---|---|---|---|

| Metarhizium anisopliae | Trypsin-like activity (Pr2) | Used to assay for Pr2 activity induced by different media to understand enzyme regulation. | nih.gov |

| Paecilomyces fumosoroseus | Trypsin-like activity (Pr2) | Determined Pr2 activity in various isolates to investigate its role in virulence against whiteflies. | nih.gov |

Investigation of Proteases in Diverse Biological Contexts

The utility of this compound extends to various other specific assays where the activity of a trypsin-like protease is central to the measurement.

Antithrombin III Assay : Antithrombin III is a crucial natural anticoagulant in the blood that inhibits coagulation proteases, primarily thrombin and Factor Xa. nih.gov Functional assays for antithrombin III are often based on its ability to inhibit a known amount of thrombin. practical-haemostasis.com In this two-stage assay, a plasma sample is incubated with a surplus of thrombin. Antithrombin in the plasma neutralizes a portion of the thrombin. Subsequently, this compound is added, and the residual thrombin activity is measured by the rate of color development. practical-haemostasis.comnih.gov The resulting activity is inversely proportional to the concentration of functional antithrombin III in the sample. practical-haemostasis.com

Calnuc Serine Protease Activity : Calnuc is a calcium-binding protein that has been reported to possess or be associated with serine protease activity. The characterization of novel or unconventional proteases such as this requires screening with various synthetic substrates to define their cleavage specificity. Given its specificity for arginine cleavage sites, this compound would be a primary candidate in a panel of substrates to determine if the proteolytic activity associated with Calnuc exhibits trypsin-like characteristics.

Comparative Analysis with Alternative Chromogenic and Fluorogenic Substrates

Structural and Functional Comparison with Single Amino Acid p-Nitroanilides (e.g., N-α-Benzoyl-L-Arginine p-Nitroanilide)

The primary distinction between N-benzoyl-Phe-Val-Arg-p-nitroanilide and single amino acid p-nitroanilides, such as N-α-Benzoyl-L-Arginine p-nitroanilide (BAPNA), lies in the length and complexity of the peptide chain. nih.govnih.gov This structural difference directly translates into significant functional disparities, particularly in enzyme specificity and kinetic profiles.

Structural Differences: this compound is a tripeptide, with Phenylalanine (Phe), Valine (Val), and Arginine (Arg) residues at the P3, P2, and P1 positions, respectively, relative to the scissile bond. This extended peptide sequence can interact with multiple subsites (S3, S2, and S1) within a protease's active site. In contrast, BAPNA presents only a single arginine residue (P1) to the enzyme, limiting its interaction primarily to the S1 subsite. nih.gov The S1 subsite of trypsin-like proteases is a deep pocket that accommodates the basic side chain of arginine, facilitating hydrolysis.

Functional Implications: The multi-point interaction afforded by the tripeptide structure of this compound generally leads to higher substrate specificity and sensitivity compared to single amino acid substrates. nih.govnih.gov While BAPNA is a widely used substrate for trypsin-like enzymes, its simplicity makes it susceptible to cleavage by a broader range of proteases that recognize arginine at the P1 position, including papain and actinidin. researchgate.netbiosynth.com The additional residues in this compound provide a more defined recognition motif, allowing it to better discriminate between different trypsin-like proteases. For example, it is a known substrate for thrombin, which has more stringent requirements for its substrate's sequence beyond the P1 residue. pubcompare.ai

The hydrolysis of both substrates results in the release of the chromophore p-nitroaniline, which can be quantified spectrophotometrically at or around 410 nm to measure enzyme activity. nih.govsigmaaldrich.comnih.gov However, the kinetic parameters (Kₘ and k꜀ₐₜ) often differ significantly, reflecting the enzyme's affinity and catalytic efficiency for each substrate. Generally, the extended peptide sequence of oligopeptide substrates results in a lower Kₘ (higher affinity) and a higher k꜀ₐₜ (higher turnover rate) for their target enzymes compared to single amino acid substrates. nih.gov

| Feature | This compound | N-α-Benzoyl-L-Arginine p-Nitroanilide (BAPNA) |

| Structure | Tripeptide (Phe-Val-Arg) linked to p-nitroanilide nih.gov | Single amino acid (Arg) linked to p-nitroanilide nih.govbiosynth.com |

| Enzyme Interaction | Interacts with S3, S2, and S1 subsites of the protease | Primarily interacts with the S1 subsite of the protease |

| Specificity | Higher specificity for trypsin-like proteases such as trypsin and thrombin pubcompare.ai | Broader specificity; substrate for trypsin, papain, actinidin, etc. |

| Primary Function | Chromogenic substrate for specific serine proteases forlabs.co.uksigmaaldrich.com | General chromogenic substrate for trypsin-like enzymes nih.govpubcompare.ai |

Comparison with Other Oligopeptide p-Nitroanilides and Their Specificity Profiles (e.g., N-benzoyl-Pro-Phe-Arg-p-nitroanilide, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)

The specificity of an oligopeptide substrate is dictated by its amino acid sequence, as different proteases have distinct preferences for the residues at the P1, P2, P3, and subsequent positions. Comparing this compound with other oligopeptide substrates highlights this principle of enzyme-substrate recognition.

N-benzoyl-Pro-Phe-Arg-p-nitroanilide: Similar to this compound, this substrate has Arginine at the P1 position, targeting it for trypsin-like proteases. However, the presence of Proline at the P3 position and Phenylalanine at the P2 position alters its recognition by specific enzymes. For instance, some proteases, like acrosin, show a preference for Proline at the P2 position, which can make substrates containing this residue more sensitive for certain assays. nih.gov The specific sequence of N-benzoyl-Pro-Phe-Arg-p-nitroanilide makes it a substrate for enzymes involved in the blood coagulation cascade, such as Factor XII and plasma kallikrein.

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA): This substrate differs significantly in its P1 residue, which is Phenylalanine (Phe). This aromatic residue directs the substrate towards chymotrypsin-like proteases, which have a hydrophobic S1 binding pocket that accommodates large, non-polar side chains. Consequently, Suc-AAPF-pNA is an effective substrate for enzymes like chymotrypsin, cathepsin G, and subtilisin, but it is not hydrolyzed by trypsin-like enzymes or elastase. pubcompare.aisigmaaldrich.com

This comparison demonstrates that the identity of the amino acid at the P1 position is the primary determinant of substrate class (trypsin-like vs. chymotrypsin-like), while residues at the P2 and P3 positions fine-tune the substrate's affinity and specificity for individual proteases within that class. nih.gov

| Substrate | Peptide Sequence (P3-P2-P1) | Primary Target Protease Class | Example Target Enzymes |

| This compound | Phe-Val-Arg | Trypsin-like | Trypsin, Thrombin pubcompare.ai |

| N-benzoyl-Pro-Phe-Arg-p-nitroanilide | Pro-Phe-Arg | Trypsin-like | Plasma Kallikrein, Factor XII |

| N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Ala-Pro-Phe | Chymotrypsin-like | Chymotrypsin, Cathepsin G, Subtilisin sigmaaldrich.com |

Advantages and Limitations in Specific Research Applications and Protease Subtyping

The choice of substrate is critical for the accurate characterization of protease activity and for distinguishing between closely related enzymes (subtyping). This compound offers distinct advantages and limitations in these applications.

Advantages:

Enhanced Specificity and Sensitivity: Compared to single amino acid substrates like BAPNA, the tripeptide sequence provides greater specificity, allowing for more precise measurements of target protease activity even in complex biological samples. nih.govnih.gov This is crucial when studying a specific protease in a system containing multiple related enzymes. For example, it is used to assay for thrombin and trypsin in vitro. pubcompare.aiebi.ac.uk

Kinetic Analysis: The defined structure allows for detailed kinetic studies (determination of Kₘ, k꜀ₐₜ, and Kᵢ) of specific proteases, providing insights into enzyme mechanisms and inhibitor efficacy. nih.gov

Protease Subtyping: By using a panel of oligopeptide substrates with varied sequences, including this compound, researchers can generate a specificity profile for a given protease, helping to classify it and differentiate it from other enzymes.

Limitations:

Overlapping Specificity: While more specific than BAPNA, this compound is not entirely exclusive to a single protease. It can be cleaved by several proteases that recognize Arg at the P1 position, such as trypsin and thrombin. This can complicate data interpretation in systems where multiple such enzymes are active.

Indirect Measurement: As a chromogenic substrate, it provides an indirect measure of proteolytic activity. The release of p-nitroaniline confirms that a peptide bond has been cleaved but does not provide information on the cleavage of natural, full-length protein substrates.

Solubility Issues: Like many p-nitroanilide derivatives, this compound has limited aqueous solubility and often requires the use of organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions, which can potentially affect enzyme activity. nih.govnih.gov

Advanced Research Directions and Emerging Applications

Development of Next-Generation Substrates Based on the N-Benzoyl-Phe-Val-Arg-p-nitroanilide Scaffold

The core structure of this compound, consisting of a specific peptide sequence (Phe-Val-Arg) and a reporter group (p-nitroanilide), provides a versatile template for creating next-generation protease substrates. nih.gov Development efforts focus on two primary areas: modifying the peptide sequence to alter enzyme specificity and replacing the chromogenic reporter group with more sensitive alternatives.

Researchers systematically alter the amino acids at the P2 (Val) and P3 (Phe) positions to create substrates with enhanced selectivity for different proteases. The principle is that the peptide sequence mimics the natural cleavage sites of target enzymes. nih.gov By synthesizing a variety of peptide-p-nitroanilides, scientists can fine-tune substrates for specific applications. For example, modifying the sequence has led to the development of substrates like N-Bz-Ile-Glu-Gly-Arg-pNA, which is sensitive to Factor Xa, and N-Bz-Pro-Phe-Arg-pNA, which is relatively specific for plasma kallikrein. nih.gov

Another major direction is the creation of large libraries of peptide substrates to comprehensively map the specificity of a protease. sinica.edu.tw These libraries may contain hundreds or thousands of unique peptide sequences attached to a reporter group. By observing which sequences are cleaved most efficiently, a detailed "fingerprint" of the enzyme's preferences can be generated. This information is invaluable for designing highly specific substrates and inhibitors. sinica.edu.tw Furthermore, the p-nitroanilide (pNA) moiety can be replaced with fluorogenic groups, such as aminomethylcoumarin (AMC), to increase the sensitivity of the assay, allowing for the detection of lower enzyme concentrations. researchgate.netnih.gov

| Original Substrate | Target Enzyme(s) | Modified Substrate Example | New Target Enzyme |

|---|---|---|---|

| This compound | Thrombin, Trypsin | N-Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa |

| This compound | Thrombin, Trypsin | N-Bz-Pro-Phe-Arg-pNA | Plasma Kallikrein |

Integration into Mechanistic Studies of Protease Regulation and Enzyme Evolution

This compound is an essential tool for investigating the mechanisms that regulate protease activity. A primary application is in the screening and characterization of protease inhibitors, which are crucial for drug development. ebi.ac.ukmdpi.com In these assays, the substrate provides a reliable and quantifiable measure of enzyme activity. The rate of p-nitroaniline release is measured in the presence and absence of a potential inhibitor. A reduction in this rate indicates inhibitory action, allowing for the determination of key parameters like the inhibitor's potency (Ki value). ebi.ac.uk

This substrate also facilitates fundamental kinetic studies of proteases. By measuring the rate of hydrolysis at different substrate concentrations, researchers can determine the Michaelis-Menten constants (Km and Vmax) for an enzyme. These values provide insight into the enzyme's affinity for the substrate and its maximum catalytic rate, which are critical for understanding its mechanism of action. nih.gov

In the field of evolutionary biology, standardized substrates like this compound allow for comparative studies of homologous proteases from different species. For instance, the specificity profiles of thrombin from humans, cows, and salmon have been compared using substrate arrays. sinica.edu.tw Such studies can reveal how the function and specificity of an enzyme have been conserved or have diverged over millions of years of evolution, providing a functional context to genetic sequence comparisons. sinica.edu.tw

| Application Area | Use of this compound | Information Gained |

|---|---|---|

| Protease Regulation | Substrate in inhibitor screening assays | Potency and mechanism of protease inhibitors (e.g., Ki) |

| Enzyme Mechanics | Substrate for kinetic analysis | Catalytic efficiency and substrate affinity (Km, Vmax) |

| Enzyme Evolution | Standardized substrate for cross-species comparison | Conservation and divergence of enzyme specificity |

Design of Targeted Substrates for Novel Protease Identification and Validation

The identification and validation of newly discovered proteases are significant challenges in biology. Designing targeted substrates is a key step in characterizing these novel enzymes. The principles learned from substrates like this compound provide a clear roadmap for this process.

The first step is to determine the substrate specificity of the new protease. This is often accomplished using positional scanning substrate libraries, where large collections of peptides with different amino acids at each position are tested for cleavage. nih.govnih.gov These libraries can utilize a p-nitroanilide or a more sensitive fluorogenic reporter to signal cleavage. nih.gov

Q & A

Basic Research Questions

Q. What is the primary enzymatic application of N-benzoyl-Phe-Val-Arg-p-nitroanilide, and how is its cleavage quantified experimentally?

- Methodological Answer : This compound is a chromogenic substrate for serine proteases (e.g., thrombin, trypsin-like enzymes, and snake venom fibrinolytic enzymes). Upon enzymatic cleavage at the Arg-p-nitroanilide bond, p-nitroaniline (p-NA) is released, which absorbs at 405–410 nm. Researchers typically prepare a reaction mixture containing the substrate (e.g., 5–20 µg/mL in methanol) and enzyme, incubate at 37°C, and monitor absorbance changes over time using a spectrophotometer . Calibration curves with free p-NA are used to quantify activity.

Q. How should this compound be stored to maintain stability, and what solubility challenges arise in assay buffers?

- Methodological Answer : The substrate should be stored at −20°C in powder form to prevent hydrolysis. For solubility, dissolve in methanol (20 mg/mL, clear solution) before diluting in assay buffers. Note that high methanol concentrations (>5% v/v) may inhibit some enzymes; thus, pre-dilution in aqueous buffers (e.g., universal buffer pH 5.0 or Tris-HCl pH 7.5) is recommended .

Advanced Research Questions

Q. How can conflicting reports on substrate specificity (e.g., thrombin vs. cathepsin L) be resolved in kinetic studies?

- Methodological Answer : Contradictions in specificity often arise from enzyme purity or assay conditions. To validate:

- Use inhibitor panels (e.g., E-64 for cysteine proteases, AEBSF for serine proteases) to confirm target enzyme contribution .

- Compare kinetic parameters (Km, kcat) across enzymes. For thrombin, reported cleavage rates are ~10 µmoles/sec/µmol enzyme under standardized conditions (pH 7.5, 37°C) .

- Perform parallel assays with alternative substrates (e.g., 4-methoxy-β-naphthylamide derivatives) to assess cross-reactivity .

Q. What experimental design considerations are critical for optimizing amidolytic activity assays in complex biological samples (e.g., snake venom or cell lysates)?

- Methodological Answer :

- Sample preparation : Pre-fractionate lysates (e.g., soluble vs. particulate fractions) to reduce interference from endogenous chromophores .

- Background correction : Include controls without enzyme or substrate to account for auto-absorbance.

- Substrate saturation : Conduct preliminary kinetic assays to determine optimal substrate concentrations (e.g., 1–2 mM for thrombin) and avoid substrate inhibition .

Q. How can researchers address low signal-to-noise ratios in high-throughput screening using this substrate?

- Methodological Answer :

- Enhance sensitivity : Use microplate readers with narrow bandwidth filters (405 ± 5 nm) to minimize interference.

- Quench reactions : Add 20% acetic acid to stop reactions and stabilize p-NA absorbance.

- Normalize data : Express activity as ΔA/min/mg protein, using BSA standards for protein quantification .

Q. What analytical methods are recommended for validating substrate purity and identifying degradation products?

- Methodological Answer :

- TLC : Use silica gel plates with methanol:chloroform (1:9) as the mobile phase; pure substrate shows a single UV-active spot (Rf ~0.5) .

- HPLC : Employ a C18 column with a gradient of 0.1% TFA in water/acetonitrile. Degradation products (e.g., free p-NA) elute earlier than the intact substrate .

Troubleshooting and Data Interpretation

Q. How should researchers interpret unexpected biphasic kinetics in substrate hydrolysis assays?

- Methodological Answer : Biphasic curves may indicate:

- Enzyme heterogeneity : Test for isoform-specific activity (e.g., recombinant vs. native thrombin) using SDS-PAGE and zymography .

- Substrate aggregation : Centrifuge substrate solutions (10,000 × g, 5 min) before use to remove insoluble particulates .

- Non-Michaelis-Menten behavior : Fit data to a two-site binding model using software like GraphPad Prism.

Q. What strategies mitigate interference from endogenous proteases in tissue homogenates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.